2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate is a chemical compound with the CAS Number: 30364-58-0 . It has a molecular weight of 264.19 . The IUPAC name for this compound is 1-[(4-nitrobenzoyl)oxy]-2,5-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N2O6/c14-9-5-6-10 (15)12 (9)19-11 (16)7-1-3-8 (4-2-7)13 (17)18/h1-4H,5-6H2 . This code provides a specific textual representation of the molecule’s structure. For a detailed molecular structure analysis, it would be best to use specialized software or databases that can interpret this InChI code.Scientific Research Applications
Fluorescent Labeling in Biopolymers
2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative of 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate, has been used for labeling polyribocytidilic acid (poly(C)) in biopolymers. This derivative yields stable covalently labeled biopolymers, with its fluorescence properties being sensitive to pH changes, making it useful as a nucleic acid probe in homogeneous assays (Crovetto et al., 2008).
Electrochemical and Optical Properties in Polymer Derivatives
Nitrobenzoyl pyrrole derivatives, such as 4"-nitrobenzoyl (pyrrole-1'-yl)-1-propylate (NPY) and 3",5"-dinitrobenzoyl (pyrrole-1'-yl)-1-propylate (DNPy), which are related to this compound, have been synthesized and studied for their electrochemical and optical properties. These derivatives show electrochromic behavior and fluorescence, indicating potential applications in electronic devices and sensors (Coelho et al., 2014).
Structural Studies and Crystallography
In crystallography, compounds like 4-Aminopyridinium 4-nitrobenzoate demonstrate the utility of this compound derivatives in understanding molecular interactions and structures. The study of these compounds helps in the exploration of hydrogen bonding and π–π stacking interactions, which are crucial in the design of new materials and pharmaceuticals (Quah et al., 2008).
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXFYUMWSYYRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366868 | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-58-0 | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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